molecular formula C17H24N4O B11400667 N-(1-Methyl-2-pyrrolidin-1-ylmethyl-1H-benzoimidazol-5-yl)-butyramide

N-(1-Methyl-2-pyrrolidin-1-ylmethyl-1H-benzoimidazol-5-yl)-butyramide

Cat. No.: B11400667
M. Wt: 300.4 g/mol
InChI Key: RMUBNWJFYVAYNK-UHFFFAOYSA-N
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Description

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE is a complex organic compound that features a pyrrolidine ring, a benzodiazole moiety, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Benzodiazole Moiety: The benzodiazole ring is introduced via a condensation reaction with an appropriate benzene derivative.

    Formation of the Butanamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzodiazole moiety are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring.

    Benzodiazole Derivatives: Compounds such as benzodiazepines and benzothiazoles contain similar benzodiazole moieties.

Uniqueness

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]butanamide

InChI

InChI=1S/C17H24N4O/c1-3-6-17(22)18-13-7-8-15-14(11-13)19-16(20(15)2)12-21-9-4-5-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,18,22)

InChI Key

RMUBNWJFYVAYNK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCC3)C

Origin of Product

United States

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